4-Amino-5-chloro-2-methoxybenzoic acid
Overview
Description
4-Amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA) is a chemical compound that has been the subject of various studies due to its potential applications in pharmacology and materials science. It serves as a core structure for the synthesis of various derivatives with significant biological activity, particularly in the modulation of 5-HT4 receptors, which are implicated in gastrointestinal and central nervous system functions . Additionally, the compound's
Scientific Research Applications
Spectroscopic Analysis
The spectroscopic properties of 4-Amino-5-chloro-2-methoxybenzoic acid have been extensively studied. A paper by Poiyamozhi et al. (2012) highlights its solid phase FTIR and FT–Raman spectra, providing insights into the molecule's structure through density functional theory (DFT). Additionally, 1H and 13C NMR spectra were analyzed, along with its UV–Visible spectrum, revealing details about its electronic properties and nonlinear optical and thermodynamic properties (Poiyamozhi et al., 2012).
Synthesis and Pharmacological Use
4-Amino-5-chloro-2-methoxybenzoic acid is used as an intermediate in the synthesis of various compounds. Wang Yu (2008) discussed its role in synthesizing amisulpride, an antipsychotic medication. The synthesis involves several stages, including methylation and ethylation, with a final yield of 24.5% (Wang Yu, 2008). Another study by Maurich et al. (1994) elaborates on the synthesis of a metoclopramide metabolite, highlighting its role in medical research (Maurich et al., 1994).
Medicinal Chemistry
In medicinal chemistry, 4-Amino-5-chloro-2-methoxybenzoic acid derivatives have been explored for their potential as 5-HT4 receptor agonists and antagonists. Yang et al. (1997) synthesized several derivatives, finding some with potent agonist activity in animal models, which could have implications for gastrointestinal and psychiatric disorders (Yang et al., 1997).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, the solubility of various benzoic acids, including 4-Amino-5-chloro-2-methoxybenzoic acid, in different solvents has been studied for its implications in environmental monitoring and pharmaceutical formulations. Hart et al. (2015) conducted a study to understand the solubility characteristics of these compounds, which can influence their behavior in different environments (Hart et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEATKYEARPWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222391 | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2-methoxybenzoic acid | |
CAS RN |
7206-70-4 | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7206-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ8L2L84EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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